
Methyl 2-(azetidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azetidin-2-yl)acetate is a heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest in organic chemistry due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring imparts considerable ring strain, making the compound reactive and versatile for synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(azetidin-2-yl)acetate typically involves the Horner–Wadsworth–Emmons reaction. The starting material, (N-Boc-azetidin-3-one), is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures . This reaction yields methyl (N-Boc-azetidin-3-ylidene)acetate, which can be further functionalized through aza-Michael addition with NH-heterocycles to produce the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(azetidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxetanes, and other heterocyclic derivatives .
Applications De Recherche Scientifique
Methyl 2-(azetidin-2-yl)acetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(azetidin-2-yl)acetate involves its interaction with various molecular targets. The azetidine ring’s strain and reactivity enable it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their function. This reactivity is harnessed in drug design to target specific enzymes or receptors, disrupting their normal activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine core but are part of spirocyclic systems.
Uniqueness: Methyl 2-(azetidin-2-yl)acetate is unique due to its specific azetidine ring structure, which imparts distinct reactivity and stability compared to other four-membered heterocycles. This makes it particularly valuable in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
methyl 2-(azetidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYJVKCCZPPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B7965423.png)
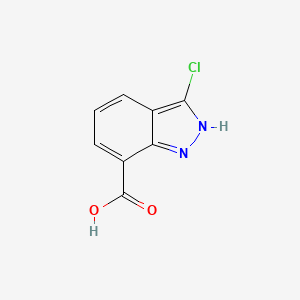

![3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B7965454.png)
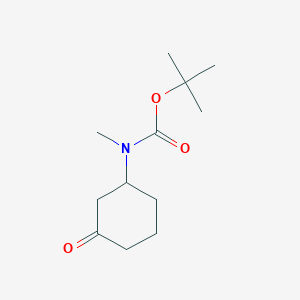
![tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate](/img/structure/B7965464.png)


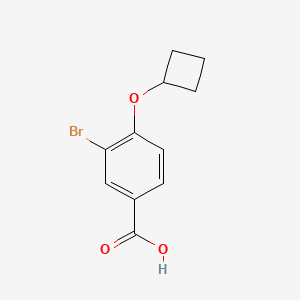

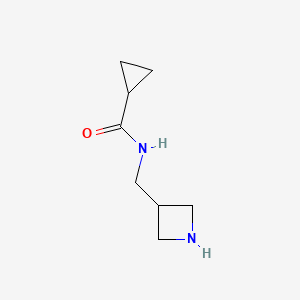
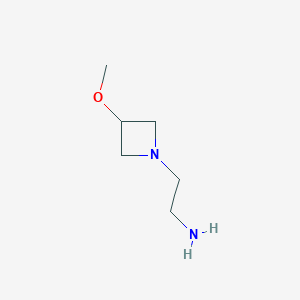
![5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B7965519.png)

